molecular formula C11H8N2O3 B8405236 3-(4-Hydroxy-2-nitrophenyl)pyridine

3-(4-Hydroxy-2-nitrophenyl)pyridine

Cat. No. B8405236
M. Wt: 216.19 g/mol
InChI Key: PRKQPNISRUIQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04886822

Procedure details

1.235 g of 3-(4-methoxy-2-nitrophenyl)pyridine was dissolved in 100 ml of a 47% aqueous solution of hydrogen bromide, and the solution was stirred at a bath temperature of 120° C. for 8 hours. After cooling, the reaction mixture was adjusted to pH 3-4 with a 50% aqueous solution of sodium hydroxide, neutralized with sodium hydrogen carbonate, and extracted with ethyl acetate. The solvent was evaporated, and the crude crystals were recrystallized from ethyl acetate to give 477 mg of 3-(4-hydroxy-2-nitrophenyl)pyridine. The recrystallization mother liquor was subjected to silica gel column chromatography, and the column was eluted with a 50:1 mixture of chloroform and ethanol. The solvent was evaporated to give 331 mg of the above compound. The total amount of the above compound was 808 mg (yield 69.7%).
Quantity
1.235 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=1.[OH-].[Na+].C(=O)([O-])O.[Na+]>Br>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.235 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)C=1C=NC=CC1)[N+](=O)[O-]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at a bath temperature of 120° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude crystals were recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)C=1C=NC=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 477 mg
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.